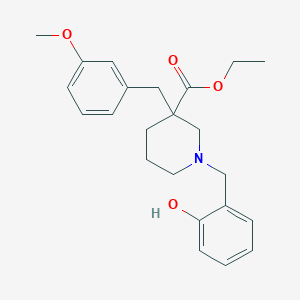
ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate, also known as HOCPCA, is a synthetic compound that belongs to the piperidine carboxylic acid family. HOCPCA has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Wirkmechanismus
The mechanism of action of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves the activation of the G protein-coupled receptor 88 (GPR88), which is highly expressed in the striatum and prefrontal cortex. Activation of GPR88 by this compound leads to the inhibition of cAMP production, which results in the modulation of dopamine release and the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal excitability, and the reduction of amyloid-beta accumulation. This compound has also been shown to improve cognitive function and reduce positive symptoms in schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate is its high selectivity for GPR88, which allows for the precise modulation of dopamine release and neuronal excitability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate. One direction is the development of more potent and selective GPR88 agonists for the treatment of various diseases. Another direction is the investigation of the potential role of GPR88 in other neurological disorders, such as depression and addiction. Additionally, the development of new delivery methods for this compound could improve its solubility and administration in lab experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves the activation of GPR88. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions for the study of this compound that could lead to new treatments for neurological disorders.
Synthesemethoden
The synthesis of ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate involves a multi-step process that includes the condensation of 2-hydroxybenzaldehyde and 3-methoxybenzaldehyde with piperidine-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained through a purification process that involves recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-hydroxybenzyl)-3-(3-methoxybenzyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound has been shown to increase dopamine release and protect dopaminergic neurons from cell death. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation. In schizophrenia, this compound has been shown to reduce positive symptoms and improve cognitive function.
Eigenschaften
IUPAC Name |
ethyl 1-[(2-hydroxyphenyl)methyl]-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-28-22(26)23(15-18-8-6-10-20(14-18)27-2)12-7-13-24(17-23)16-19-9-4-5-11-21(19)25/h4-6,8-11,14,25H,3,7,12-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSGNUZNKPCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CC=CC=C2O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

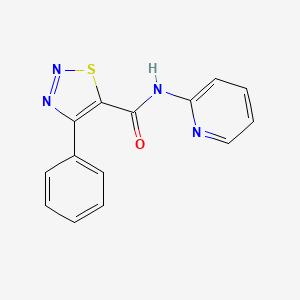
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6017678.png)
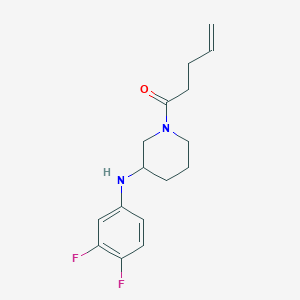
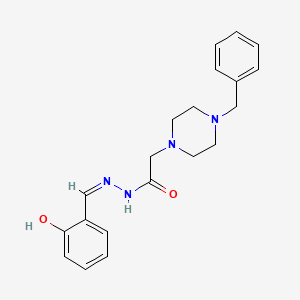
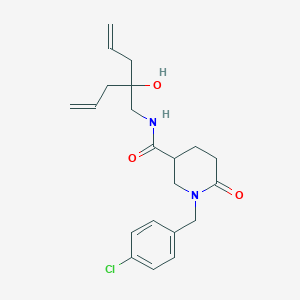
![1-(4-ethyl-1-piperazinyl)-3-(3-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017702.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6017709.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6017717.png)
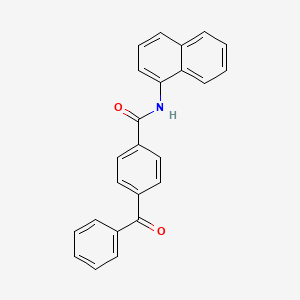
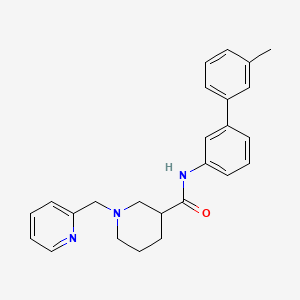
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)
![N-(2-chlorobenzyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6017759.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)